Cas no 681267-05-0 (N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide)

N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide
- N-(2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Benzamide, N-[2-(2,3-dimethylphenyl)-2,6-dihydro-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]-
- N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 681267-05-0
- N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
- Oprea1_306196
- AKOS024581971
- F0541-0903
-
- インチ: 1S/C20H19N3O3S/c1-13-7-6-10-18(14(13)2)23-19(16-11-27(25,26)12-17(16)22-23)21-20(24)15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H,21,24)
- InChIKey: IVVSQJUHWABKFW-UHFFFAOYSA-N
- ほほえんだ: C(NC1N(C2=CC=CC(C)=C2C)N=C2CS(=O)(=O)CC2=1)(=O)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 381.11471265g/mol
- どういたいしつりょう: 381.11471265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 656
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 89.4Ų
N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0541-0903-3mg |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide |
681267-05-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0541-0903-15mg |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide |
681267-05-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0541-0903-5mg |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide |
681267-05-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0541-0903-5μmol |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide |
681267-05-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0541-0903-25mg |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide |
681267-05-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0541-0903-2μmol |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide |
681267-05-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0541-0903-1mg |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide |
681267-05-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0541-0903-50mg |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide |
681267-05-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0541-0903-10mg |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide |
681267-05-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0541-0903-10μmol |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide |
681267-05-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide 関連文献
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamideに関する追加情報
Introduction to N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide (CAS No. 681267-05-0)
N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide, identified by its CAS number 681267-05-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple fused rings and functional groups makes it a promising candidate for further investigation in drug discovery and development.
The structure of N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide features a benzamide moiety linked to a thieno[3,4-c]pyrazole core. The benzamide group is known for its role in various pharmacophores, contributing to the compound's solubility and bioavailability. The thieno[3,4-c]pyrazole scaffold is particularly noteworthy as it has been identified in several bioactive molecules with diverse pharmacological properties. This combination of structural elements suggests that the compound may exhibit multiple biological activities simultaneously.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such complex molecules with greater accuracy. The use of these tools has been instrumental in identifying potential binding interactions between N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide and target proteins. For instance, studies have shown that the benzamide group can interact with specific amino acid residues in enzymes and receptors, which may modulate their activity. This insight has guided the design of more targeted experiments to validate these predictions.
In vitro studies have begun to explore the potential pharmacological effects of N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide. Initial results indicate that the compound exhibits inhibitory activity against certain enzymes associated with inflammatory pathways. This finding is particularly relevant given the increasing recognition of inflammation as a key factor in various chronic diseases. The compound's ability to modulate these pathways could make it a valuable candidate for therapeutic intervention.
The synthesis of N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves the construction of the thieno[3,4-c]pyrazole core followed by functionalization with the benzamide group. Each step has been optimized to ensure high yield and purity, which are critical for subsequent biological testing. The synthetic route also highlights the versatility of modern chemical methodologies in constructing complex heterocyclic frameworks.
The structural features of N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide offer opportunities for further derivatization to enhance its pharmacological properties. Researchers are exploring modifications to both the benzamide and thieno[3,4-c]pyrazole moieties to improve bioavailability and target specificity. These efforts are supported by computational studies that predict how different substituents may influence the compound's binding affinity and metabolic stability.
The potential applications of N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylenzamide extend beyond its initial discovered inhibitory activities. Its unique structure suggests that it may also interact with other biological targets involved in metabolic disorders and neurodegenerative diseases. ongoing research aims to elucidate these interactions through a combination of in vitro assays and preclinical studies.
The development of novel therapeutic agents relies heavily on interdisciplinary collaboration between chemists、biologists、and pharmacologists. N-\*cas no68126705 0\*<\brizoid><\brizoid><\brizoid><\brizoid><\brizoid><\brizoid><\brizoid><\brizoid><\brizoid><\brizoid><\brizoid><\brizoid><\brizoid><\brizoid><\brizoid><\brizoid><\brizoid>\*cas no68126705 0*\* is a prime example of how such collaboration can lead to groundbreaking discoveries. By integrating structural biology、computational modeling、and high-throughput screening, researchers can accelerate the identification of compounds with therapeutic potential.
The future prospects for N-\*N-\*cas no68126705 0*\*\* are promising, given its unique structural features and preliminary biological activity。 Further research is needed to fully characterize its pharmacological profile, but the compound already stands out as a valuable asset in the quest for novel pharmaceuticals。 As our understanding of disease mechanisms continues to evolve, so too will our ability to design molecules that precisely target these processes。
681267-05-0 (N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide) 関連製品
- 1432030-55-1(methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochloride)
- 27613-39-4(Benzonitrile,3-formyl-4-methyl-)
- 1807100-05-5(3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde)
- 945422-81-1(1-Boc-4-(4-chloro-2-fluorophenyl)piperazine)
- 344307-37-5(Methyl 2-(4-methylcyclohexyl)acetate)
- 1256360-22-1(5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 38696-04-7(2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)
- 2138376-71-1(1-Butanone, 4-chloro-1-(3-cyclopropyltetrahydro-1,1-dioxido-1,4-thiazepin-4(5H)-yl)-)
- 99465-10-8(7-bromo-1,2-dihydroquinolin-2-one)
- 222550-64-3(tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)



